FNDR-20123 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

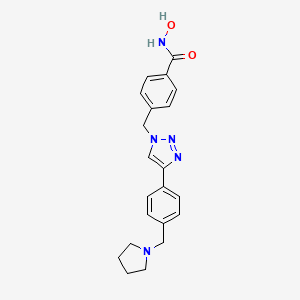

C21H23N5O2 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide |

InChI |

InChI=1S/C21H23N5O2/c27-21(23-28)19-9-5-17(6-10-19)14-26-15-20(22-24-26)18-7-3-16(4-8-18)13-25-11-1-2-12-25/h3-10,15,28H,1-2,11-14H2,(H,23,27) |

InChI Key |

MTAWGBVDXCFYOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C3=CN(N=N3)CC4=CC=C(C=C4)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

FNDR-20123 free base mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of FNDR-20123 Free Base

Introduction

FNDR-20123 is a first-in-class, orally active hydroxamate derivative that functions as a potent histone deacetylase (HDAC) inhibitor.[1][2][3][4][5] It has been developed and investigated for its anti-malarial properties, specifically against Plasmodium falciparum, the most virulent species of the malaria parasite.[4] The emergence of drug-resistant strains of P. falciparum necessitates the development of novel therapeutics with distinct mechanisms of action, and FNDR-20123's targeting of epigenetic machinery represents a promising strategy.[1][4] This document provides a detailed overview of the mechanism of action, quantitative activity, and experimental protocols related to FNDR-20123.

Core Mechanism of Action: Epigenetic Disruption

The primary mechanism of action of FNDR-20123 is the inhibition of histone deacetylase (HDAC) enzymes.[1][4] HDACs are crucial epigenetic regulators that remove acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.

By inhibiting HDACs, FNDR-20123 causes an accumulation of acetylated histones (hyperacetylation).[6] This, in turn, leads to a more relaxed chromatin state, altering gene expression patterns. In Plasmodium falciparum, this disruption of the tightly regulated transcriptional cascade is catastrophic, leading to a collapse of cellular function and ultimately, parasite death.[5] FNDR-20123 has been shown to be effective against both the asexual blood stage and the sexual gametocyte stage of the parasite, indicating its potential to not only treat the disease but also to control its transmission.[1][7]

The compound inhibits both Plasmodium and human HDACs, with a higher potency for human HDACs.[1][2][3] It displays activity against multiple HDAC isoforms, including Class I (HDAC1, HDAC2, HDAC3, HDAC8) and Class IIb (HDAC6) enzymes.[2][3][8]

Caption: Mechanism of FNDR-20123 as an HDAC inhibitor.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and activity profile of FNDR-20123.

Table 1: In Vitro Inhibitory Activity (IC50)

| Target | IC50 (nM) | Reference |

| Plasmodium HDAC | 31 | [1][2][3] |

| Human HDAC (pan) | 3 | [1][2][3] |

| Human HDAC1 | 25 | [2][3][8] |

| Human HDAC2 | 29 | [2][3][8] |

| Human HDAC3 | 2 | [2][3][8] |

| Human HDAC6 | 11 | [2][3][8] |

| Human HDAC8 | 282 | [2][3][8] |

Table 2: Anti-malarial Activity

| Assay | Strain/Stage | IC50 (nM) | Reference |

| Asexual Blood-Stage | P. falciparum | 41-42 | [1][2][3] |

| Gametocyte Viability | Male Gametocytes | 190 | [1][2][3] |

| Gametocyte Viability | Female Gametocytes | > 5000 | [1][7] |

Table 3: In Vitro Safety and ADME Profile

| Parameter | Result | Reference |

| hERG Liability | > 100 µM | [1][7] |

| CYP Isoform Inhibition | > 25 µM | [1] |

| Liver Microsomal Stability | > 75% remaining after 2h | [1][7] |

| Plasma Protein Binding (Human) | 57% | [1] |

| Cytotoxicity (HepG-2, THP-1) | Negligible | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

HDAC Activity Assay

This assay quantifies the inhibitory effect of FNDR-20123 on HDAC enzyme activity.

-

Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme, making it susceptible to cleavage by a developer, which releases a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.

-

Methodology:

-

Recombinant human or Plasmodium HDAC enzymes are incubated in a buffer solution.[7]

-

Serial dilutions of FNDR-20123 (dissolved in DMSO) are added to the enzyme solution.[7]

-

A fluorogenic HDAC substrate is added to initiate the enzymatic reaction.

-

The mixture is incubated to allow for deacetylation.

-

A developer solution is added, which cleaves the deacetylated substrate, releasing the fluorophore.

-

Fluorescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[7]

-

Caption: Workflow for the HDAC fluorescent activity assay.

P. falciparum Asexual Blood-Stage Assay

This assay determines the potency of FNDR-20123 against the disease-causing stage of the parasite.

-

Principle: The assay measures the inhibition of parasite proliferation by quantifying the incorporation of a radiolabeled nucleic acid precursor, [³H]-hypoxanthine, into the parasite's DNA.

-

Methodology:

-

Cultures of P. falciparum-infected red blood cells are synchronized to the ring stage.

-

The infected cells are plated in 96-well plates with serial dilutions of FNDR-20123.

-

The plates are incubated for 48 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).

-

[³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.[6]

-

Cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.[6]

-

The reduction in proliferation is used to calculate the IC50 value.

-

Gametocyte Functional Viability Assay

This assay assesses the transmission-blocking potential of FNDR-20123.

-

Principle: The assay measures the viability of male and female gametocytes after drug exposure. Male gamete formation (exflagellation) is a key indicator of viability.

-

Methodology:

-

Mature gametocyte cultures are treated with serial dilutions of FNDR-20123.[7]

-

After incubation, the viability of male and female gametocytes is assessed separately.

-

For male gametocytes, exflagellation is induced and measured, often by microscopy.

-

For female gametocytes, viability can be assessed using specific fluorescent markers.

-

The concentration of the compound that inhibits 50% of the gametocyte function (IC50) is determined.[7]

-

Conclusion

FNDR-20123 is a potent, orally active HDAC inhibitor with significant anti-malarial activity against Plasmodium falciparum. Its mechanism of action, centered on the epigenetic disruption of histone acetylation, represents a novel approach to combat malaria, particularly in the context of rising resistance to conventional therapies.[1][4] The compound demonstrates efficacy against both replicative and transmissive stages of the parasite and possesses a favorable in vitro safety profile.[1][7] These characteristics make FNDR-20123 a promising candidate for further development as a next-generation anti-malarial agent.[1]

References

- 1. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. researchgate.net [researchgate.net]

- 6. Antiplasmodial activity of pentyloxyamide-based histone deacetylase inhibitors against Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

FNDR-20123: A Technical Guide to a Novel Histone Deacetylase Inhibitor for Anti-Malarial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel anti-malarial therapeutics with new mechanisms of action. Epigenetic regulation, particularly the role of histone deacetylases (HDACs), has been identified as a promising avenue for therapeutic intervention.[1][2] HDACs are critical enzymes that modulate gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[3][4] Inhibiting HDACs can thus alter gene expression in a way that is detrimental to the parasite's lifecycle. This document provides an in-depth technical overview of FNDR-20123, a potent, first-in-class, orally active histone deacetylase inhibitor discovered for the treatment of P. falciparum malaria.[1][2][5][6]

FNDR-20123 emerged as the most potent candidate from a screening of a 180-compound library of HDAC inhibitors.[1] It has demonstrated significant activity against both the asexual blood stage and the gametocyte stages of P. falciparum, indicating its potential to not only treat the disease but also to block its transmission.[1][7] This guide will detail the quantitative data, experimental methodologies, and relevant biological pathways associated with the discovery and preclinical evaluation of FNDR-20123.

Quantitative Data Summary

The following tables summarize the key quantitative data for FNDR-20123, providing a clear comparison of its activity and properties.

Table 1: In Vitro Inhibitory Activity of FNDR-20123

| Target | IC50 (nM) |

| Plasmodium falciparum HDAC | 31 |

| Human HDAC (HeLa nuclear extract) | 3 |

| P. falciparum Asexual Blood Stage | 41-42 |

| P. falciparum Male Gametocytes | 190 |

| P. falciparum Female Gametocytes | > 5000 |

Data sourced from multiple references.[1][2][5][6][7]

Table 2: FNDR-20123 Inhibitory Activity Against Human HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 25 |

| HDAC2 | 29 |

| HDAC3 | 2 |

| HDAC6 | 11 |

| HDAC8 | 282 |

This data indicates that FNDR-20123 is a pan-HDAC inhibitor.[2][7]

Table 3: In Vitro Safety and ADME Profile of FNDR-20123

| Parameter | Value |

| Cytotoxicity (HepG-2 and THP-1 cell lines) | Negligible |

| hERG Liability | > 100 µM |

| Cytochrome P450 (CYP) Isoform Inhibition | IC50 > 25 µM |

| Liver Microsomal Stability (Human, Mouse, Rat) | > 75% remaining after 2 hours |

| Plasma Protein Binding (Human) | 57% |

These findings suggest a favorable in vitro safety and metabolic profile for FNDR-20123.[1][7]

Table 4: Oral Pharmacokinetics of FNDR-20123 in Rats

| Parameter | Value |

| Dose | 100 mg/kg |

| Cmax | 1.1 µM |

| T1/2 | 5.5 hours |

The oral pharmacokinetic data in rats demonstrate good exposure and a reasonable half-life.[1][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. While the exact protocols from the original studies are not fully detailed in the publications, the following represents the likely procedures based on the available information and standard laboratory practices.

Histone Deacetylase (HDAC) Inhibition Assay

This assay quantifies the ability of a compound to inhibit HDAC enzyme activity.

-

Principle: A fluorogenic substrate is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

-

Materials:

-

Recombinant human HDAC isoforms (e.g., from Biomol) or P. falciparum HDAC1 (e.g., from BPS-Bioscience).

-

HDAC fluorescent activity assay kit.

-

FNDR-20123 and control inhibitors (e.g., Trichostatin A).

-

Assay buffer.

-

Developer solution.

-

Microplate reader capable of fluorescence detection.

-

-

Procedure:

-

Prepare serial dilutions of FNDR-20123 in assay buffer.

-

In a microplate, add the HDAC enzyme to each well, followed by the diluted FNDR-20123 or control.

-

Incubate at 37°C for a specified time (e.g., 15 minutes).

-

Add the fluorogenic substrate to initiate the reaction.

-

Incubate at 37°C for a further specified time (e.g., 30 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for a specified time (e.g., 15 minutes).

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration of FNDR-20123 and determine the IC50 value.

-

Plasmodium falciparum Asexual Blood Stage Assay

This assay determines the potency of a compound against the disease-causing asexual stage of the parasite.

-

Principle: The growth of the parasite is measured by quantifying the amount of parasite DNA, which is directly proportional to the number of parasites. SYBR Green I is a fluorescent dye that binds to DNA.

-

Materials:

-

P. falciparum culture (e.g., 3D7 strain).

-

Human red blood cells.

-

Complete parasite culture medium.

-

FNDR-20123 and control anti-malarial drugs.

-

SYBR Green I lysis buffer.

-

Microplates.

-

Incubator with a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2).

-

Microplate reader capable of fluorescence detection.

-

-

Procedure:

-

Prepare serial dilutions of FNDR-20123 in culture medium.

-

Add the diluted compounds to a microplate.

-

Add synchronized ring-stage P. falciparum culture to each well.

-

Incubate the plate for 72 hours under the appropriate atmospheric conditions.

-

Add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for at least 1 hour.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition of parasite growth and determine the IC50 value.

-

Gametocyte Functional Viability Assay

This assay assesses the effect of a compound on the viability of the sexual stages of the parasite, which are responsible for transmission.

-

Principle: The functional viability of male gametocytes is determined by their ability to undergo exflagellation (the release of microgametes). Female gametocyte viability can be assessed by their ability to be fertilized and form ookinetes.

-

Materials:

-

Mature P. falciparum gametocyte culture.

-

FNDR-20123 and control compounds.

-

Ookinete medium.

-

Microscope.

-

-

Procedure (for male gametocytes):

-

Treat mature gametocyte cultures with serial dilutions of FNDR-20123 for a specified period (e.g., 24-48 hours).

-

Induce exflagellation by adding ookinete medium and a drop in temperature.

-

After a short incubation (e.g., 10-15 minutes), observe and count the number of exflagellation centers under a microscope.

-

Calculate the percent inhibition of exflagellation and determine the IC50 value.

-

In Vivo Efficacy and Pharmacokinetics in a Rat Model

These studies evaluate the in vivo performance of the compound.

-

In Vivo Efficacy:

-

Model: A mouse model for P. falciparum infection is used.

-

Procedure:

-

Infect mice with P. falciparum.

-

Administer FNDR-20123 orally or subcutaneously at various doses for a set number of days.

-

Monitor parasitemia levels daily by taking blood smears.

-

Compare the reduction in parasitemia to a vehicle-treated control group.

-

-

-

Pharmacokinetics:

-

Model: Rats are typically used for initial pharmacokinetic studies.

-

Procedure:

-

Administer a single oral dose of FNDR-20123 to rats.

-

Collect blood samples at various time points post-dosing.

-

Process the blood to obtain plasma.

-

Quantify the concentration of FNDR-20123 in the plasma samples using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, and T1/2.

-

-

Visualizations: Pathways and Workflows

General Mechanism of HDAC Inhibition

The following diagram illustrates the general mechanism by which HDAC inhibitors like FNDR-20123 are thought to exert their effects on gene expression.

Caption: General mechanism of HDAC inhibition by FNDR-20123.

FNDR-20123 Discovery and Preclinical Evaluation Workflow

This diagram outlines the logical progression of experiments in the discovery and initial evaluation of FNDR-20123.

Caption: Discovery and preclinical workflow for FNDR-20123.

Conclusion

FNDR-20123 is a promising anti-malarial drug candidate with a novel mechanism of action. Its potent inhibition of both Plasmodium and human HDACs, coupled with its activity against both the asexual and sexual stages of P. falciparum, highlights its potential as a dual-action therapeutic that could both treat malaria and prevent its transmission. The favorable in vitro safety profile and oral bioavailability in rats further support its development.[1][7] This technical guide provides a comprehensive summary of the currently available data on FNDR-20123, intended to aid researchers and drug development professionals in understanding its potential and in designing future studies. Further investigation into its specific mechanism of action within the parasite and continued preclinical development are warranted.

References

- 1. Plasmodium falciparum asexual blood-stage (ABS) assay [bio-protocol.org]

- 2. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene Expression Profiling of Multiple Histone Deacetylases (HDAC) and Its Correlation with NRF2-Mediated Redox Regulation in the Pathogenesis of Diabetic Foot Ulcers [mdpi.com]

- 6. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

FNDR-20123: A Pan-HDAC Inhibitor with Potent Anti-Malarial Activity

An In-Depth Technical Review of FNDR-20123, a promising first-in-class, orally active anti-malarial agent targeting histone deacetylase (HDAC) enzymes of Plasmodium falciparum.

FNDR-20123 has emerged as a significant development in the fight against malaria, a disease that continues to pose a global health threat, exacerbated by the rise of drug-resistant parasite strains. This technical guide delves into the anti-malarial activity of FNDR-20123, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its operational framework. The information presented is intended for researchers, scientists, and drug development professionals engaged in anti-malarial research.

Core Mechanism of Action: Targeting Epigenetic Regulation

FNDR-20123 functions as a pan-histone deacetylase (HDAC) inhibitor.[1][2] HDACs are crucial enzymes in the epigenetic machinery of both the malaria parasite, Plasmodium falciparum, and its human host.[1] These enzymes remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, FNDR-20123 disrupts this process, causing hyperacetylation of histones and altering gene expression, which is ultimately lethal to the parasite.[3]

The compound has demonstrated potent inhibitory activity against both Plasmodium and human HDACs.[4][5] This broad-spectrum inhibition suggests a mechanism that could be effective against a wide range of parasite strains and may reduce the likelihood of resistance development.[5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy, as well as the pharmacokinetic properties of FNDR-20123.

Table 1: In Vitro Anti-Malarial Activity of FNDR-20123

| Target/Assay | IC50 Value | Reference |

| Plasmodium HDAC | 31 nM | [1][4][5] |

| Human HDAC | 3 nM | [1][4][5] |

| P. falciparum Asexual Blood Stage | 41 nM | [1][4][6] |

| P. falciparum Male Gametocytes | 190 nM | [1][4][5] |

| P. falciparum Female Gametocytes | > 5 µM | [4][5] |

Table 2: Inhibitory Activity of FNDR-20123 against Human HDAC Isoforms

| HDAC Isoform | IC50 Value | Reference |

| HDAC1 | 25 nM | [6] |

| HDAC2 | 29 nM | [6] |

| HDAC3 | 2 nM | [6] |

| HDAC6 | 11 nM | [6] |

| HDAC8 | 282 nM | [6] |

Table 3: In Vivo and Pharmacokinetic Properties of FNDR-20123

| Parameter | Value | Conditions | Reference |

| Parasitemia Reduction | 6.5% and 2.57% parasitemia | 10 and 50 mg/kg oral dose in a mouse model | [6][7] |

| Maximum Concentration (Cmax) | 1.1 µM | 100 mg/kg oral dose in rats | [4][5] |

| Half-life (T1/2) | 5.5 h | 100 mg/kg oral dose in rats | [4][5] |

| Cytotoxicity (HepG-2 & THP-1 cell lines) | Negligible | Not specified | [4][5] |

| hERG Liability | > 100 µM | Not specified | [4][5] |

| Cytochrome P450 (CYP) Inhibition | > 25 µM | Not specified | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used to characterize the anti-malarial activity of FNDR-20123.

P. falciparum Asexual Blood Stage Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual, intraerythrocytic stage of the parasite, which is responsible for the clinical symptoms of malaria.

-

P. falciparum Culture: The 3D7 strain of P. falciparum is cultured in human red blood cells at a 5% hematocrit and maintained at 1% parasitemia.[2]

-

Drug Treatment: The parasites are treated with serial dilutions of FNDR-20123.

-

Quantification: After a set incubation period, the number of viable parasites is quantified. A common method is the limiting dilution technique.[2][4]

Gametocyte-Functional Viability Assay

This assay assesses the activity of a compound against the sexual stages (gametocytes) of the parasite, which are responsible for transmission to mosquitoes.

-

Gametocyte Culture: Mature male and female gametocytes of P. falciparum are cultured.

-

Drug Treatment: The gametocytes are exposed to various concentrations of FNDR-20123.

-

Viability Assessment: The viability of the gametocytes is determined. For male gametocytes, this can be assessed by their ability to undergo exflagellation.

In Vitro Killing Profile

This assay compares the rate at which a compound kills the parasite relative to standard anti-malarial drugs.

-

P. falciparum Culture: The 3D7 strain is treated with FNDR-20123 and standard drugs (e.g., atovaquone, artemisinin, chloroquine, pyrimethamine) at a concentration corresponding to 10 times their IC50.[2][4]

-

Time Course Sampling: Samples of the treated parasite culture are taken at various time points (e.g., 0, 24, 48, 72, 96, 120 hours).[2][4]

-

Viability Quantification: The number of viable parasites at each time point is quantified using a limiting dilution technique.[2][4]

HDAC Activity Screening

This assay measures the direct inhibitory effect of a compound on HDAC enzyme activity.

-

Recombinant HDAC: Recombinant human and Plasmodium HDAC isoforms are used.[2] For PfHDAC1, an optimized enzyme concentration of 4 ng/µL is used.[2]

-

Inhibitor and Substrate Addition: FNDR-20123 is added to the enzyme, followed by a fluorogenic substrate.

-

Fluorescence Measurement: The activity of the enzyme is determined by measuring the fluorescence generated from the cleavage of the substrate. The inhibitory activity is calculated relative to a control (e.g., Trichostatin A).[2]

In Vivo Efficacy in a Mouse Model

This experiment evaluates the therapeutic efficacy of the compound in a living organism.

-

Animal Model: SCID mice are infected with human P. falciparum.[2]

-

Drug Administration: FNDR-20123 is administered to the mice, typically orally or subcutaneously, at various doses (e.g., 50 mg/kg).[2] Chloroquine is used as a standard drug control.[2]

-

Parasitemia Monitoring: The level of parasitemia in the mice is monitored over time to determine the effect of the treatment.[4][5]

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow for FNDR-20123.

Caption: Mechanism of action of FNDR-20123 as an HDAC inhibitor.

Caption: Experimental workflow for the evaluation of FNDR-20123.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. scispace.com [scispace.com]

- 3. Activity of alkoxyamide-based histone deacetylase inhibitors against Plasmodium falciparum malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

FNDR-20123: A Technical Overview of its Antiplasmodial Activity

For Researchers, Scientists, and Drug Development Professionals

FNDR-20123 has emerged as a promising orally active, first-in-class antimalarial compound. This technical guide provides an in-depth overview of its inhibitory activity against Plasmodium falciparum, focusing on its IC50 values, the experimental protocols used for their determination, and the underlying mechanism of action.

Quantitative Data Summary

The inhibitory concentrations (IC50) of FNDR-20123 have been determined against various stages of Plasmodium falciparum and specific enzyme targets. The data reveals potent activity against both the asexual and sexual stages of the parasite, as well as significant inhibition of both human and Plasmodium histone deacetylases (HDACs).

| Target | IC50 Value (nM) |

| Plasmodium falciparum (Asexual Stage) | 41 - 42 |

| Plasmodium falciparum (Male Gametocytes) | 190 |

| Plasmodium falciparum (Female Gametocytes) | > 5000 |

| Plasmodium Histone Deacetylase (HDAC) | 31 |

| Human Histone Deacetylase (HDAC) | 3 |

| Human HDAC1 | 25 |

| Human HDAC2 | 29 |

| Human HDAC3 | 2 |

| Human HDAC6 | 11 |

| Human HDAC8 | 282 |

Table 1: IC50 Values of FNDR-20123 against Plasmodium falciparum and Histone Deacetylases. [1][2][3][4][5][6]

Mechanism of Action: Histone Deacetylase Inhibition

FNDR-20123 exerts its antiplasmodial effect through the inhibition of histone deacetylases (HDACs).[1] HDACs are critical enzymes in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to chromatin condensation, thereby repressing gene transcription. Inhibition of HDACs by FNDR-20123 is believed to cause hyperacetylation of histones, leading to a more relaxed chromatin structure and dysregulation of gene expression essential for the parasite's survival and proliferation.[1]

Mechanism of FNDR-20123 via HDAC Inhibition.

Experimental Protocols

The determination of FNDR-20123's IC50 values involves several key in vitro assays. The following are detailed methodologies for these critical experiments.

Plasmodium falciparum Asexual Blood Stage Assay

This assay is fundamental for assessing the efficacy of antimalarial compounds against the disease-causing asexual stages of the parasite.

Workflow for the Asexual Blood Stage Assay.

Methodology:

-

Plasmodium falciparum Culture: The 3D7 strain of P. falciparum is maintained in continuous culture in human erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures are kept in a hypoxic environment (5% O2, 5% CO2, 90% N2) at 37°C. Parasite cultures are synchronized to the ring stage using methods such as sorbitol treatment.

-

Drug Plate Preparation: FNDR-20123 is serially diluted in an appropriate solvent (e.g., DMSO) and dispensed into 384-well microplates.

-

Assay Initiation: Synchronized ring-stage parasites are diluted to a final parasitemia of 0.3-0.5% and a hematocrit of 1.5-2% and added to the drug-containing microplates.

-

Incubation: The assay plates are incubated for 72 hours under the same hypoxic and temperature conditions as the parasite culture.

-

Growth Measurement: Parasite growth is quantified using the SYBR Green I fluorescence-based assay. A lysis buffer containing the SYBR Green I dye is added to each well. The dye intercalates with parasitic DNA, and the resulting fluorescence is proportional to the parasite biomass.

-

Data Analysis: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~535 nm). The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Gametocyte Functional Viability Assay

This assay is crucial for evaluating the transmission-blocking potential of a compound by assessing its effect on the viability of male and female gametocytes.

Methodology:

-

Gametocyte Culture: P. falciparum cultures are induced to produce gametocytes. This can be achieved by maintaining the cultures at a high parasitemia without dilution for an extended period. Mature stage V gametocytes are typically used for the assay.

-

Compound Treatment: Mature gametocytes are incubated with various concentrations of FNDR-20123 for a defined period (e.g., 24-48 hours).

-

Activation of Gametogenesis: To assess viability, gametocytes are activated to undergo gametogenesis. This is typically induced by a drop in temperature and an increase in pH, mimicking the conditions in a mosquito's midgut.

-

Quantification of Viability:

-

Male Gametocyte Viability: Male gamete formation (exflagellation) is observed and quantified by microscopy. The number of exflagellation centers per field of view is counted.

-

Female Gametocyte Viability: Female gamete viability can be assessed using specific markers or by their ability to be fertilized in a standard membrane feeding assay.

-

-

IC50 Determination: The concentration of FNDR-20123 that inhibits 50% of gamete formation or viability compared to untreated controls is determined as the IC50 value.[3]

Histone Deacetylase (HDAC) Activity Assay

This biochemical assay measures the direct inhibitory effect of FNDR-20123 on the enzymatic activity of HDACs.

References

- 1. Plasmodium falciparum asexual blood-stage (ABS) assay [bio-protocol.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

- 5. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]

FNDR-20123 Free Base: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-malarial activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of FNDR-20123 free base. It includes a summary of its inhibitory effects on various HDAC isoforms and its efficacy against different stages of Plasmodium falciparum. Detailed experimental protocols from key studies are presented to facilitate further research and development. Additionally, this guide visualizes the general signaling pathway of HDAC inhibition and a typical experimental workflow for assessing anti-malarial drug candidates.

Chemical Structure and Properties

FNDR-20123 is a hydroxamate derivative identified as a potent anti-malarial agent from a library of HDAC inhibitors.[1]

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₃N₅O₂ | Calculated |

| Molecular Weight | 377.45 g/mol | [2][3] |

| SMILES | O=C(NO)C1=CC=C(CN2N=NC(C3=CC=C(CN4CCCC4)C=C3)=C2)C=C1 | N/A |

| cLogP | 1.917 | [3] |

| Polar Surface Area (PSA) | 80.53 Ų | [3] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| pKa | Not available | N/A |

Biological Activity

FNDR-20123 is a potent pan-HDAC inhibitor with significant activity against both human and Plasmodium falciparum HDACs. Its anti-malarial effects are observed at various stages of the parasite's life cycle.

Table 2: In Vitro Inhibitory Activity of FNDR-20123

| Target | IC₅₀ (nM) | Source |

| Human HDACs (HeLa nuclear extract) | 3 | [3][4] |

| Plasmodium HDACs (PfHDAC1) | 31 | [3][4] |

| Human HDAC1 | 25 | [5] |

| Human HDAC2 | 29 | [5] |

| Human HDAC3 | 2 | [5] |

| Human HDAC6 | 11 | [5] |

| Human HDAC8 | 282 | [5] |

| P. falciparum Asexual Blood Stage | 41 - 42 | [3][4][5] |

| P. falciparum Male Gametocytes | 190 | [5] |

| P. falciparum Female Gametocytes | > 5000 | N/A |

Table 3: Pharmacokinetic and Toxicological Profile of FNDR-20123

| Parameter | Value | Species | Source |

| Liver Microsomal Stability | > 75% remaining after 2h | Human, Mouse, Rat | [3] |

| Plasma Protein Binding | 57% | Human | [3] |

| hERG Liability | > 100 µM | Human | [3] |

| CYP Isoform Inhibition | IC₅₀ > 25 µM | Human | [3] |

| Cytotoxicity (HepG-2, THP-1) | Negligible | Human | [3] |

| Oral Bioavailability (Cₘₐₓ) | 1.1 µM (at 100 mg/kg) | Rat | [3] |

| Half-life (T₁/₂) | 5.5 h (at 100 mg/kg) | Rat | [3] |

Mechanism of Action and Signaling Pathway

As a histone deacetylase inhibitor, FNDR-20123 functions by altering the acetylation state of histones and other proteins. This leads to the modulation of gene expression, ultimately inducing cell cycle arrest and apoptosis in susceptible cells. The inhibition of HDACs in Plasmodium falciparum disrupts the tightly regulated transcriptional processes essential for the parasite's survival and proliferation.

Caption: General signaling pathway of HDAC inhibition by FNDR-20123.

Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of FNDR-20123 as reported by Potluri et al., 2020.[4]

HDAC Activity Assay

This assay determines the inhibitory activity of FNDR-20123 against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC isoforms (HDAC1, 2, 3, 6, 8)

-

P. falciparum HDAC1 (PfHDAC1)

-

HDAC fluorescent activity assay kit

-

FNDR-20123 (dissolved in 100% DMSO)

-

Trichostatin A (TSA) as a positive control

-

96-well plates

Procedure:

-

Optimize the enzyme concentration (e.g., 4 ng/µL for PfHDAC1) to achieve detectable activity.

-

In a 96-well plate, mix the HDAC assay buffer, BSA, HDAC substrate, and the respective HDAC enzyme.

-

Add FNDR-20123 at various concentrations.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence to determine the extent of HDAC inhibition.

-

Calculate IC₅₀ values using non-linear regression analysis.

Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay

This assay evaluates the efficacy of FNDR-20123 in inhibiting the growth of the parasite in red blood cells.

Materials:

-

P. falciparum 3D7 strain

-

Human red blood cells

-

Culture medium

-

FNDR-20123

-

SYBR Green I dye

-

384-well plates

Procedure:

-

Prepare a parasite culture at 5% hematocrit and 0.3% parasitemia.

-

Add 50 µL of the culture to each well of a 384-well plate containing serially diluted FNDR-20123.

-

Incubate the plates for 72 hours at 37°C in a controlled atmosphere (1% O₂, 3% CO₂, 92% N₂).

-

Add SYBR Green I lysis buffer to each well and incubate overnight in the dark at room temperature.

-

Read the fluorescence on a plate reader (excitation 485 nm, emission 528 nm).

-

Calculate the percentage of inhibition and determine the EC₅₀ value.

In Vivo Efficacy in a SCID Mouse Model

This protocol assesses the therapeutic efficacy of FNDR-20123 in a mouse model of human malaria.

Materials:

-

SCID mice

-

P. falciparum-infected human red blood cells

-

FNDR-20123 (dissolved in 100% DMSO)

-

Chloroquine (as a standard drug)

Procedure:

-

On day 0, infect SCID mice with 2 x 10⁷ parasitized erythrocytes.

-

From day 3 to day 6 post-infection, treat the mice with a single daily oral dose of FNDR-20123 (e.g., 50 mg/kg).

-

On day 7 post-infection, collect a blood sample from the tail.

-

Determine the hematocrit by FACS and parasitemia by microscopy of >10,000 red blood cells.

-

Calculate the percent reduction in parasitemia compared to the vehicle-treated control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial evaluation of an anti-malarial compound like FNDR-20123.

Caption: A typical experimental workflow for anti-malarial drug discovery.

Conclusion

This compound is a promising anti-malarial drug candidate with potent activity against Plasmodium falciparum through the inhibition of histone deacetylases. Its favorable pharmacokinetic profile and efficacy in in vivo models warrant further investigation and development. This technical guide provides a foundational understanding of FNDR-20123 for researchers in the field of drug discovery and malaria research.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

FNDR-20123: A Technical Guide to its Anti-Malarial Targets in Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular targets of FNDR-20123, a potent histone deacetylase (HDAC) inhibitor, in the malaria parasite Plasmodium falciparum. The information presented herein is intended to support further research and development efforts in the field of anti-malarial therapeutics.

Core Mechanism of Action

FNDR-20123 exerts its anti-malarial activity by targeting and inhibiting histone deacetylases (HDACs), enzymes crucial for the epigenetic regulation of gene expression in P. falciparum.[1][2] By inhibiting HDACs, FNDR-20123 disrupts the normal acetylation-deacetylation balance of histone proteins, leading to hyperacetylation. This, in turn, alters chromatin structure and gene transcription, ultimately resulting in parasite death.[3] The primary target within the parasite is believed to be PfHDAC1.[3]

Quantitative Efficacy and Selectivity

FNDR-20123 demonstrates potent activity against multiple stages of the P. falciparum lifecycle and exhibits a favorable selectivity profile against human HDACs. A summary of its in vitro inhibitory concentrations (IC50) is provided below.

| Target | IC50 (nM) | Reference |

| Plasmodium falciparum HDAC | 31 | [1][4] |

| Human HDAC (pan) | 3 | [1][4] |

| P. falciparum Asexual Blood Stage | 41 - 42 | [1][4] |

| P. falciparum Male Gametocytes | 190 | [3][4] |

| P. falciparum Female Gametocytes | > 5000 | [2][4] |

| Human HDAC1 | 25 | [1][5] |

| Human HDAC2 | 29 | [1][5] |

| Human HDAC3 | 2 | [1][5] |

| Human HDAC6 | 11 | [1][5] |

| Human HDAC8 | 282 | [1][5] |

In Vitro and In Vivo Activity

FNDR-20123 has demonstrated significant anti-malarial activity in both in vitro and in vivo models.

| Assay/Model | Key Findings | Reference |

| In Vitro Killing Profile | Exhibited a better killing profile than atovaquone and was comparable to pyrimethamine. | [2][4] |

| Multi-Drug Resistant (MDR) Strains | Similar IC50 values against sensitive and MDR strains, suggesting a low risk of cross-resistance.[2][4] | |

| In Vivo Efficacy (Mouse Model) | Significantly reduced parasitemia when dosed orally and subcutaneously. | [2][4] |

Safety and Pharmacokinetic Profile

Preclinical studies indicate a promising safety and pharmacokinetic profile for FNDR-20123.

| Parameter | Result | Reference |

| Microsomal Stability (human/mouse/rat) | > 75% remaining after 2 hours | [2][4] |

| Plasma Protein Binding (human) | 57% | [2][4] |

| hERG Liability | > 100 µM | [2][4] |

| Cytochrome P450 (CYP) Inhibition | IC50 > 25 µM for tested isoforms | [2][4] |

| Cytotoxicity (HepG2 and THP-1 cell lines) | Negligible | [2][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

P. falciparum Asexual Blood Stage Assay

The anti-malarial activity of FNDR-20123 against the asexual blood stage of P. falciparum (3D7 strain) was determined as follows:

-

P. falciparum 3D7 strain was cultured and maintained at 5% hematocrit and 1% parasitemia.[3]

-

The parasite culture was treated with serially diluted concentrations of FNDR-20123.

-

Parasite proliferation was assessed by measuring the amount of double-stranded DNA using the SYBR Green I assay.[6]

-

Relative parasite proliferation was calculated by normalizing the fluorescence of compound-treated wells against a control (e.g., chloroquine-treated) and subtracting the background.[6]

-

The IC50 value was determined from the dose-response curve.

Gametocyte-Functional Viability Assay

The activity of FNDR-20123 against the sexual stage of the parasite was investigated using a gametocyte-functional viability assay.[4] This assay assesses the viability and functionality of male and female gametocytes after drug treatment. The IC50 values were determined for both male and female gametocytes.[4]

In Vitro Killing Profile Assay

The killing kinetics of FNDR-20123 were compared to standard anti-malarial drugs using the following protocol:[3][4]

-

P. falciparum 3D7 strain was treated with FNDR-20123 and standard drugs (atovaquone, artemisinin, chloroquine, pyrimethamine) at a concentration of 10 times their respective IC50 values.[3][4]

-

Parasites were treated for 10 hours, and the drug-containing medium was renewed daily.[3][4]

-

Samples of the treated culture were taken every 24 hours for up to 120 hours.[3][4]

-

The number of viable parasites at each time point was quantified using a limiting dilution technique.[3][4]

In Vivo Efficacy in a Mouse Model

The therapeutic efficacy of FNDR-20123 was evaluated in a SCID mouse model of human P. falciparum malaria:[4]

-

NODscidIL2Rγnull mice were infected with P. falciparum.[4]

-

Three days post-infection, mice were treated with an oral dose of FNDR-20123 for four consecutive days.[4]

-

Parasitemia was monitored and compared to an infected, untreated control group to determine the reduction in parasite load.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of FNDR-20123 and the general workflow for its preclinical evaluation.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1,3-Diphenylureido hydroxamate as a promising scaffold for generation of potent antimalarial histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

FNDR-20123: A Technical Guide on its Transmission-Blocking Effects Against Plasmodium falciparum Gametocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials, particularly those that can block parasite transmission to mosquitoes, a critical step in malaria eradication. FNDR-20123, a potent histone deacetylase (HDAC) inhibitor, has been identified as a promising candidate with activity against the sexual stages of the parasite, known as gametocytes. This document provides an in-depth technical overview of the effects of FNDR-20123 on P. falciparum gametocytes, compiling available quantitative data, detailing relevant experimental methodologies, and visualizing the underlying mechanism of action and experimental workflows.

Core Mechanism of Action: Histone Deacetylase Inhibition

FNDR-20123 functions as a pan-HDAC inhibitor, targeting a class of enzymes crucial for epigenetic regulation in P. falciparum.[1][2] HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[3][4] By inhibiting HDACs, FNDR-20123 induces hyperacetylation of histones, which disrupts the normal transcriptional cascade essential for parasite development and stage progression, including gametocytogenesis.[1][2][5] This epigenetic dysregulation is the basis for its antimalarial activity.[1][5] Specifically, the inhibition of PfHDAC1 has been identified as a key target for antimalarial HDAC inhibitors.[6]

Quantitative Data: In Vitro Gametocytocidal Activity

FNDR-20123 has demonstrated potent activity against the sexual stages of P. falciparum, particularly targeting male gametocytes, which are essential for fertilization and subsequent transmission. The compound's efficacy is summarized below.

| Compound | Target Stage | Assay Type | IC50 Value | Reference Strain |

| FNDR-20123 | Asexual Blood Stage | Growth Inhibition Assay | 41 nM | P. falciparum |

| FNDR-20123 | Male Gametocytes (Stage V) | Gametocyte Functional Viability | 190 nM | P. falciparum |

| FNDR-20123 | Female Gametocytes (Stage V) | Gametocyte Functional Viability | > 5 µM | P. falciparum |

Data sourced from Potluri et al., 2020.

Experimental Protocols

The evaluation of FNDR-20123's transmission-blocking potential relies on specialized in vitro assays that assess the viability and function of mature gametocytes.

P. falciparum Gametocyte Culture

This protocol outlines the generation of mature, functionally viable Stage V gametocytes required for subsequent drug screening.

Objective: To produce a sufficient quantity of mature P. falciparum gametocytes for viability and functional assays.

Methodology:

-

Initiation: Start with a low-passage P. falciparum NF54 strain culture, known for its consistent gametocyte production. Initiate the culture at 1% parasitemia and 4% hematocrit in complete culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum).

-

Induction: Maintain the culture with daily media changes. Asexual parasitemia will typically peak and crash around days 4-5, which induces gametocytogenesis.

-

Maturation: Continue daily media changes for at least 14 days. To eliminate remaining asexual parasites, N-acetylglucosamine can be added to the culture medium for 48 hours during the early stages of gametocyte development (approx. day 5-7).

-

Staging: Monitor gametocyte development morphologically. Stage II gametocytes are visible around day 7, with mature, crescent-shaped Stage V gametocytes appearing by day 14.

-

Harvesting: Mature Stage V gametocytes are purified from the culture, often using a density gradient (e.g., Nycoprep), before use in functional assays.

Gametocyte Functional Viability Assay

This assay was employed to determine the specific IC50 values of FNDR-20123 against male and female gametocytes. It measures the ability of mature gametocytes to undergo activation, the first step required for fertilization in the mosquito midgut.

Objective: To quantify the inhibitory effect of a compound on the functional viability of mature male and female gametocytes.

Methodology:

-

Compound Plating: Serially dilute FNDR-20123 in an appropriate solvent and dispense into 96- or 384-well microplates. Allow the solvent to evaporate.

-

Gametocyte Addition: Add purified mature Stage V gametocytes to each well containing the pre-dispensed compound. Include appropriate controls (e.g., no drug, positive control inhibitor).

-

Incubation: Incubate the plates for 24-48 hours under controlled atmospheric conditions (3% O₂, 5% CO₂, 92% N₂) at 37°C.

-

Activation: To trigger gametogenesis, add an activation solution (e.g., ookinete medium containing xanthurenic acid) and reduce the temperature to ~22-26°C.[7][8]

-

Readout - Male Gametocyte Viability (Exflagellation):

-

After approximately 15-20 minutes of activation, assess male gamete formation (exflagellation).

-

This is observed microscopically by identifying motile male gametes causing disturbance to the surrounding red blood cells.[8][9]

-

Quantify the number of exflagellation centers per field of view. The reduction in exflagellation in compound-treated wells compared to controls indicates inhibitory activity.

-

-

Readout - Female Gametocyte Viability:

-

After 24 hours of activation, assess female gamete formation.

-

This is typically done by fixing the cells and using immunofluorescence to detect the expression of a female-specific surface protein, such as Pfs25.[7][10]

-

The number of fluorescently labeled female gametes is quantified using high-content imaging.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

FNDR-20123 demonstrates significant potential as a transmission-blocking agent due to its potent, albeit sex-specific, activity against mature P. falciparum gametocytes. Its mechanism of action, targeting the essential epigenetic machinery of the parasite, represents a promising avenue for antimalarial drug development. The pronounced effect on male gametocytes (IC50 of 190 nM) is particularly noteworthy, as targeting the male parasite can be an effective transmission-blocking strategy. Further investigation is warranted to understand the basis for the observed sex-specific differential sensitivity and to evaluate the in vivo efficacy of FNDR-20123 in blocking malaria transmission in preclinical models.

References

- 1. Histone Deacetylases Play a Major Role in the Transcriptional Regulation of the Plasmodium falciparum Life Cycle | PLOS Pathogens [journals.plos.org]

- 2. Epigenetic inhibitors target multiple stages of Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Plasmodium falciparum Histone Deacetylase Regulates Antigenic Variation and Gametocyte Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic Tetrapeptide HDAC Inhibitors with Improved Plasmodium falciparum Selectivity and Killing Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Discovery of HDAC Inhibitors with Potent Activity Against Multiple Malaria Parasite Life Cycle Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. oatext.com [oatext.com]

- 9. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

FNDR-20123 Free Base: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

FNDR-20123 is a pioneering, orally active, first-in-class anti-malarial compound that functions as a pan-histone deacetylase (HDAC) inhibitor.[1][2][3] With the emergence of multi-drug resistant strains of Plasmodium falciparum, novel therapeutic strategies are critically needed. FNDR-20123 addresses this challenge by targeting the epigenetic machinery of the parasite, a mechanism distinct from many existing anti-malarial agents.[4] This document provides a comprehensive technical overview of FNDR-20123, including its mechanism of action, biological activity, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

FNDR-20123 free base (CAS Number: 1267502-34-0) is a synthetic organic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 1267502-34-0 | [5][6][7] |

| Molecular Formula | C₂₁H₂₃N₅O₂ | [5][6] |

| Molecular Weight | 377.44 g/mol | [5][6] |

| ClogP | 1.917 | [8] |

| Polar Surface Area | 80.53 Ų | [8] |

Mechanism of Action: Histone Deacetylase Inhibition

FNDR-20123 exerts its anti-malarial effect by inhibiting histone deacetylases (HDACs), enzymes crucial for the regulation of gene expression.[3] In Plasmodium falciparum, as in human cells, HDACs remove acetyl groups from lysine residues on histone tails. This deacetylation leads to chromatin condensation, rendering the DNA less accessible to transcription factors and resulting in transcriptional repression.

By inhibiting HDACs, FNDR-20123 promotes a state of histone hyperacetylation. This "opening" of the chromatin structure allows for the transcription of genes that may have been silenced, ultimately leading to cell cycle arrest and apoptosis in the parasite.[9] FNDR-20123 is characterized as a pan-HDAC inhibitor, demonstrating activity against multiple HDAC isoforms in both the parasite and human host.[4][8]

Biological Activity

FNDR-20123 demonstrates potent inhibitory activity against both parasite and human HDACs, as well as significant anti-malarial activity against various stages of Plasmodium falciparum.

In Vitro HDAC Inhibitory Activity

The compound has been shown to be a potent inhibitor of several HDAC isoforms.

| Target | IC₅₀ (nM) | Reference |

| Plasmodium HDAC | 31 | [1][2][3] |

| Human HDAC (HeLa nuclear extract) | 3 | [8] |

| Human HDAC1 | 25 | [1][2][3] |

| Human HDAC2 | 29 | [1][2][3] |

| Human HDAC3 | 2 | [1][2][3] |

| Human HDAC6 | 11 | [1][2][3] |

| Human HDAC8 | 282 | [1][2][3] |

Anti-malarial Activity

FNDR-20123 is effective against both the asexual and sexual stages of P. falciparum, including multi-drug resistant strains.[4][8] This suggests a low risk for the development of cross-resistance with existing anti-malarial drugs.[8]

| P. falciparum Stage/Strain | IC₅₀ (nM) | Reference |

| Asexual Blood Stage | 41 - 42 | [8] |

| Male Gametocytes | 190 | [1][2][8] |

| Female Gametocytes | > 5000 | [8] |

| Sensitive and MDR Strains | Similar to sensitive strains | [8] |

Pharmacokinetics and Safety Profile

Pre-clinical studies indicate that FNDR-20123 possesses a favorable pharmacokinetic and safety profile, supporting its potential for further development.

ADME-PK Parameters

| Parameter | Species | Value | Reference |

| Cₘₐₓ | Rat (100 mg/kg, oral) | 1.1 µM | [8][10] |

| T½ | Rat (100 mg/kg, oral) | 5.5 h | [8][10] |

| Plasma Protein Binding | Human | 57% | [8] |

| Liver Microsomal Stability | Human, Mouse, Rat | > 75% remaining after 2h | [8] |

Safety Profile

| Assay | Result | Reference |

| hERG Liability | > 100 µM | [8] |

| CYP Isoform Inhibition | IC₅₀ > 25 µM | [8] |

| Cytotoxicity (HepG-2, THP-1) | Negligible | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments conducted in the evaluation of FNDR-20123.

In Vivo Efficacy in a SCID Mouse Model

This protocol assesses the therapeutic efficacy of FNDR-20123 against human P. falciparum malaria in an immunodeficient mouse model.

Materials:

-

FNDR-20123

-

100% DMSO (for stock solution)

-

NODscidIL2Rγnull mice (female, 20-22 g)

-

P. falciparum in vitro cultures (2-5% parasitemia)

-

Culture medium

-

Chloroquine (standard drug)

Procedure:

-

Compound Preparation: Dissolve FNDR-20123 in 100% DMSO to create a stock solution. Store at -20°C.

-

Infection: On day 0, dilute P. falciparum cultures to 2 x 10⁷ parasitized erythrocytes per 0.1 mL in culture medium.

-

Treatment: At days 3, 4, 5, and 6 post-infection, administer the compound orally to experimental mice (n=2 per group). A control group (n=2) receives the vehicle.

-

Dose-Response: For dose-response studies, a 50 mg dose is typically used in quintuplicate.

-

Parasitemia Monitoring: On day 7, determine the reduction in parasitemia compared to the infected control group.

Gametocyte Functional Viability Assay

This assay evaluates the activity of FNDR-20123 against the sexual stages of the parasite, which are responsible for transmission.

Materials:

-

FNDR-20123

-

P. falciparum gametocyte cultures

-

Culture medium and reagents for gametocyte maturation

Procedure:

-

Culture Seeding: Seed gametocyte cultures at 1% rings and 4% hematocrit under a gas mixture of 3% O₂, 5% CO₂, and 92% N₂.

-

Maturation: Allow gametocytes to mature for 14 days.

-

Drug Treatment: Treat mature gametocyte cultures with varying concentrations of FNDR-20123.

-

Viability Assessment: After the treatment period, assess the functional viability of male gametocytes by quantifying their formation. This is typically done by withdrawing a 200 µL aliquot of the culture for analysis.

-

IC₅₀ Determination: Calculate the IC₅₀ values using non-linear regression curve-fitting.

Conclusion

FNDR-20123 is a promising anti-malarial drug candidate with a novel mechanism of action that is effective against drug-resistant strains of P. falciparum. Its potent, pan-HDAC inhibitory activity, coupled with a favorable pharmacokinetic and safety profile, makes it a strong candidate for further pre-clinical and clinical development. The detailed experimental protocols provided herein should facilitate further research into this and similar compounds, aiding in the critical search for new therapies to combat malaria.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. scispace.com [scispace.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. This compound|1267502-34-0|MSDS [dcchemicals.com]

- 7. mybiosource.com [mybiosource.com]

- 8. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

FNDR-20123: A Technical Guide to a First-in-Class Antimalarial HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor identified as a potent therapeutic candidate for Plasmodium falciparum malaria. Discovered through the screening of a comprehensive library of HDAC inhibitors, this compound demonstrates significant activity against both the asexual and sexual stages of the parasite, including multi-drug resistant strains. Its mechanism of action, targeting the epigenetic machinery of the parasite, presents a novel strategy in the fight against malaria. This document provides a comprehensive overview of the origin, synthesis, mechanism of action, and preclinical evaluation of FNDR-20123.

Origin and Discovery

FNDR-20123 was identified as the most promising candidate from a screening of a 180-compound library of HDAC inhibitors for antimalarial activity.[1][2] The discovery process followed a logical workflow, beginning with a broad in vitro screening and progressively narrowing down to the lead candidate through a series of assays evaluating potency, selectivity, and pharmacokinetic properties.

Caption: Discovery workflow of FNDR-20123.

Synthesis

While the precise, step-by-step synthesis protocol for FNDR-20123 is not publicly available in the referenced literature, a plausible synthetic route can be proposed based on its known chemical structure—a hydroxamate derivative featuring a phenylethyltriazole moiety. The synthesis would likely involve the formation of the triazole ring via a click chemistry reaction (Huisgen cycloaddition) between a terminal alkyne and an azide, followed by the coupling of the resulting carboxylic acid with hydroxylamine to form the final hydroxamic acid.

Proposed Synthetic Pathway:

A plausible synthetic pathway could involve the following key steps:

-

Synthesis of the Triazole Core: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a suitably substituted phenylacetylene and an azido-ester would form the 1,2,3-triazole ring with an ester functionality.

-

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid.

-

Hydroxamic Acid Formation: Coupling of the carboxylic acid with hydroxylamine, often in the presence of a coupling agent like HATU or EDC, to yield the final hydroxamate product, FNDR-20123.

Mechanism of Action: HDAC Inhibition in Plasmodium falciparum

FNDR-20123 functions as a pan-HDAC inhibitor, targeting the histone deacetylase enzymes of P. falciparum.[1] HDACs are crucial for the regulation of gene expression in the parasite. By removing acetyl groups from histone proteins, HDACs promote the condensation of chromatin, leading to transcriptional repression. Inhibition of HDACs by FNDR-20123 results in hyperacetylation of histones, a more relaxed chromatin structure, and dysregulation of gene expression, which is ultimately lethal to the parasite. This epigenetic mechanism of action is distinct from many current antimalarials, suggesting a low probability of cross-resistance.

Caption: Mechanism of action of FNDR-20123.

Quantitative Data Summary

The preclinical evaluation of FNDR-20123 has generated a significant amount of quantitative data, which is summarized below for clarity and comparison.

Table 1: In Vitro Inhibitory Activity of FNDR-20123

| Target | IC50 (nM) |

| Plasmodium HDAC | 31[1][2] |

| Human HDAC (HeLa nuclear extract) | 3[1][2] |

| P. falciparum (Asexual Blood Stage) | 42[1][2] |

| P. falciparum Gametocytes (Male) | 190[1] |

| P. falciparum Gametocytes (Female) | >5000[1] |

Table 2: Isoform Selectivity of FNDR-20123 against Human HDACs

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 25[3] |

| HDAC2 | 29[3] |

| HDAC3 | 2[3] |

| HDAC6 | 11[3] |

| HDAC8 | 282[3] |

Table 3: ADME-PK Properties of FNDR-20123

| Parameter | Value |

| Human Liver Microsomal Stability | >75% remaining after 2h[1][2] |

| Mouse Liver Microsomal Stability | >75% remaining after 2h[1][2] |

| Rat Liver Microsomal Stability | >75% remaining after 2h[1][2] |

| Human Plasma Protein Binding | 57%[1][2] |

| hERG Liability | >100 µM[1][2] |

| CYP Isoform Inhibition (tested) | IC50 > 25 µM[1][2] |

| Cytotoxicity (HepG-2 & THP-1) | Negligible[1][2] |

Table 4: In Vivo Efficacy of FNDR-20123

| Animal Model | Dosing | Outcome |

| Mouse model for P. falciparum | 10 mg/kg & 50 mg/kg (p.o.) for 4 days | Significant reduction in parasitemia[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of FNDR-20123 are provided below.

HDAC Fluorescent Activity Assay

The inhibitory activity of FNDR-20123 against Plasmodium and human HDACs was determined using a fluorescent activity assay.[4] The assay measures the release of a fluorescent molecule (AMC) upon the deacetylation of a fluorogenic substrate by HDACs.

-

Enzyme and Substrate: Recombinant HDAC isoforms and a fluorogenic substrate were used.

-

Procedure: The compound was incubated with the HDAC enzyme and substrate.

-

Detection: The fluorescence was measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Control: A known HDAC inhibitor (e.g., Trichostatin A) was used as a positive control.

P. falciparum Asexual Blood Stage Assay

The anti-malarial activity against the asexual blood stage of P. falciparum was determined to assess the compound's ability to kill the parasite form responsible for clinical malaria.[4]

-

Parasite Strain: P. falciparum 3D7 or other relevant strains.

-

Culture: Parasites were cultured in human erythrocytes.

-

Treatment: Synchronized parasite cultures were treated with serial dilutions of FNDR-20123.

-

Assessment: Parasite growth inhibition was measured using methods such as the SYBR Green I-based fluorescence assay or microscopic counting of parasitemia.

Gametocyte-Functional Viability Assay

This assay was performed to evaluate the activity of FNDR-20123 against the sexual stages (gametocytes) of the parasite, which are responsible for transmission to mosquitoes.[4]

-

Gametocyte Culture: Mature P. falciparum gametocytes were cultured in vitro.

-

Treatment: Gametocytes were exposed to various concentrations of FNDR-20123.

-

Viability Assessment: Gametocyte viability was assessed, for example, by measuring male gamete formation (exflagellation) or using metabolic assays.

In Vivo Efficacy in a Mouse Model

The therapeutic efficacy of FNDR-20123 was evaluated in a humanized SCID mouse model infected with P. falciparum.[2]

-

Animal Model: Severe combined immunodeficient (SCID) mice engrafted with human erythrocytes.

-

Infection: Mice were infected with P. falciparum.

-

Treatment: FNDR-20123 was administered orally or by other routes at specified doses and schedules.

-

Outcome Measurement: Parasitemia was monitored over time by microscopy of blood smears or flow cytometry.

Conclusion

FNDR-20123 represents a significant advancement in the search for novel antimalarial therapies. Its potent activity against multiple life cycle stages of P. falciparum, favorable pharmacokinetic profile, and unique mechanism of action make it a strong candidate for further development. The data presented in this guide underscore the potential of targeting parasite epigenetics as a viable strategy to combat malaria and overcome existing drug resistance. Further studies, including detailed toxicological assessments and clinical trials, are warranted to fully elucidate the therapeutic potential of FNDR-20123.

References

- 1. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

FNDR-20123 Free Base: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor with potent anti-malarial properties. It demonstrates significant inhibitory activity against both Plasmodium falciparum and human HDACs, targeting multiple stages of the parasite's life cycle. This document provides detailed application notes and protocols for a suite of in vitro assays to characterize the activity of FNDR-20123 free base, including its anti-malarial efficacy, HDAC inhibition profile, and safety assessment.

Introduction

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel anti-malarial therapeutics with new mechanisms of action. Histone deacetylases (HDACs) have been identified as a promising therapeutic target. FNDR-20123 is a potent HDAC inhibitor that has shown efficacy against both the asexual and sexual stages of P. falciparum, indicating its potential to both treat malaria and block its transmission.[1][2][3] The following protocols and data provide a framework for the in vitro evaluation of FNDR-20123 and similar compounds.

Data Presentation

Table 1: In Vitro Inhibitory Activity of FNDR-20123

| Target | Assay Type | IC50 (nM) |

| Plasmodium falciparum HDAC | Biochemical | 31[1][2][3] |

| Human HDACs (pan) | Biochemical | 3[1][2][3] |

| P. falciparum (asexual stage) | Cell-based | 41[1][2][3] |

| P. falciparum (male gametocytes) | Cell-based | 190[1][2][3] |

| P. falciparum (female gametocytes) | Cell-based | >5000[4][5] |

Table 2: FNDR-20123 Inhibitory Profile against Human HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 25[1][2][3] |

| HDAC2 | 29[1][2][3] |

| HDAC3 | 2[1][2][3] |

| HDAC6 | 11[1][2][3] |

| HDAC8 | 282[1][2][3] |

Table 3: In Vitro Safety Profile of FNDR-20123

| Assay | Cell Line/System | Result (IC50) |

| Cytotoxicity | HepG2, THP-1 | Negligible cytotoxicity observed[4][5] |

| hERG Inhibition | hERG-expressing cells | > 100 µM[4][5] |

| CYP450 Inhibition | Human liver microsomes | > 25 µM for tested isoforms[4][5] |

Signaling Pathway

FNDR-20123 acts by inhibiting histone deacetylases (HDACs), which are crucial enzymes in the epigenetic regulation of gene expression. By blocking HDACs, FNDR-20123 leads to an accumulation of acetylated histones, altering chromatin structure and affecting gene transcription. This disruption of the parasite's epigenetic machinery is believed to be the primary mechanism of its anti-malarial activity.

Caption: Mechanism of action of FNDR-20123 as an HDAC inhibitor.

Experimental Protocols

Experimental Workflow Overview

Caption: In vitro assay workflow for FNDR-20123 characterization.

Plasmodium falciparum Asexual Blood Stage Assay

This protocol is adapted from standard SYBR Green I-based fluorescence assays.

Objective: To determine the 50% inhibitory concentration (IC50) of FNDR-20123 against the asexual erythrocytic stage of P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human red blood cells

-

Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)

-

96-well black, clear-bottom microplates

-

SYBR Green I lysis buffer

-

FNDR-20123 stock solution (in DMSO)

-

Positive control (e.g., Chloroquine)

-

Incubator with gas mixture (5% CO2, 5% O2, 90% N2)

-

Fluorescence plate reader

Procedure:

-

Synchronize P. falciparum cultures to the ring stage.

-

Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia.

-

Serially dilute FNDR-20123 in complete culture medium in a 96-well plate.

-

Add the parasite culture to each well.

-

Incubate the plates for 72 hours at 37°C in the specialized gas mixture.

-

After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence intensity (excitation: ~485 nm, emission: ~530 nm).

-

Calculate the percent inhibition relative to untreated controls and determine the IC50 value using a dose-response curve.

Gametocyte Functional Viability Assay

This protocol is based on the methods described by Ruecker et al. and is designed to assess the effect of compounds on the viability of mature male and female gametocytes.[6][7][8][9]

Objective: To determine the IC50 of FNDR-20123 against mature P. falciparum gametocytes.

Materials:

-

Mature (Stage V) P. falciparum gametocyte culture

-

Gametocyte culture medium

-

96-well plates

-

FNDR-20123 stock solution

-

Positive control (e.g., primaquine)

-

Activation medium (e.g., ookinete medium containing xanthurenic acid)

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Seed mature gametocyte cultures in 96-well plates.

-

Add serially diluted FNDR-20123 to the wells and incubate for 48 hours.

-

To assess male gametocyte viability, add activation medium to induce exflagellation.

-

Quantify exflagellation centers using light microscopy or a specific fluorescent dye for male gametes.

-

To assess female gametocyte viability, specific fluorescent markers or downstream development assays can be employed.

-

Calculate the percent inhibition of gamete formation compared to untreated controls and determine the IC50.

In Vitro HDAC Inhibition Assay (Fluorometric)

This is a general protocol for a fluorometric HDAC inhibition assay.

Objective: To quantify the inhibitory activity of FNDR-20123 against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6, 8)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer

-

Developer solution

-

FNDR-20123 stock solution

-

Positive control (e.g., Trichostatin A)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Add assay buffer, HDAC substrate, and serially diluted FNDR-20123 to the wells of a 96-well plate.

-

Initiate the reaction by adding the specific recombinant HDAC enzyme to each well.

-

Incubate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the enzymatic reaction and add the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.

-

Incubate for a short period to allow for fluorophore development.

-

Measure fluorescence intensity (excitation: ~360 nm, emission: ~460 nm).

-

Calculate the percent inhibition and determine the IC50 value.

In Vitro Safety Assays

a) Cytotoxicity Assay (MTT or WST-1):

-

Objective: To assess the general cytotoxicity of FNDR-20123.

-

Cell Lines: HepG2 (human liver carcinoma) and THP-1 (human monocytic) cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of concentrations of FNDR-20123 for 24-48 hours.

-

Add MTT or WST-1 reagent to each well and incubate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate cell viability as a percentage of the untreated control.

-

b) hERG Inhibition Assay:

-

Objective: To evaluate the potential for FNDR-20123 to cause cardiac arrhythmias by inhibiting the hERG potassium channel.

-